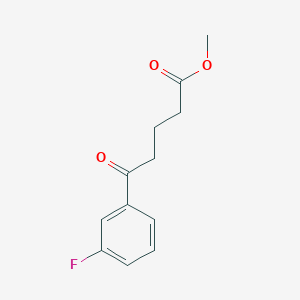

Methyl 5-(3-fluorophenyl)-5-oxovalerate

Description

Methyl 5-(3-fluorophenyl)-5-oxovalerate is a synthetic ester derivative featuring a fluorinated aromatic ring and a 5-oxovalerate chain. Its molecular formula is C₁₂H₁₃FO₃ (assuming a valerate backbone with a methyl ester and 3-fluorophenyl substitution).

Properties

IUPAC Name |

methyl 5-(3-fluorophenyl)-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-16-12(15)7-3-6-11(14)9-4-2-5-10(13)8-9/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPMNCMTUDOWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-fluorophenyl)-5-oxovaleric acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 5-(3-fluorophenyl)-5-oxovalerate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: The compound can be used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 5-(3-fluorophenyl)-5-oxovalerate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for esterases, leading to the hydrolysis of the ester bond and the release of the corresponding acid and alcohol. The fluorophenyl group can also interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their modifications, and biological implications:

*Estimated based on structural similarity to analogs.

Structural and Functional Analysis

Halogen Substituents

- Fluorine vs. Chlorine: Fluorine’s electronegativity and small size enhance metabolic stability and binding precision in receptor interactions compared to bulkier halogens like chlorine .

- Positional Effects : The 3-fluorophenyl group in the target compound may favor specific π-π stacking or hydrophobic interactions in receptor pockets, while 3,5-difluorophenyl analogs (e.g., 1443350-58-0) introduce additional steric hindrance, possibly reducing off-target interactions .

Valerate Chain Modifications

- 3-Methyl Substitution : Addition of a methyl group at the 3-position of the valerate chain (e.g., 1443350-58-0) significantly enhances OXE receptor antagonism potency, as demonstrated in studies where racemic mixtures were resolved into active S-enantiomers .

Electronic and Steric Effects

- Methoxy groups (e.g., 898758-29-7) are electron-donating, contrasting with fluorine’s electron-withdrawing nature. This difference impacts charge distribution and hydrogen-bonding capacity, critical for receptor-ligand interactions .

Biological Activity

Methyl 5-(3-fluorophenyl)-5-oxovalerate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a fluorinated phenyl group, which enhances its biological activity and solubility characteristics. The molecular formula is , with a molecular weight of approximately 238.25 g/mol. The presence of the fluorine atom in the aromatic ring significantly alters the compound's reactivity and interaction with biological systems, potentially increasing metabolic stability and influencing pharmacological profiles.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting their catalytic activity.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways that regulate various physiological processes.

- Induction of Apoptosis : There is potential for this compound to trigger programmed cell death in cancer cells through the activation of apoptotic pathways.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent. For instance, the compound has shown effectiveness against breast cancer (MCF-7) and cervical cancer (HeLa) cells .

Interaction Studies

Interaction studies have revealed that this compound interacts with various biological targets, particularly enzymes involved in drug metabolism. Specifically, it has been identified as a substrate for cytochrome P450 enzymes, which play a crucial role in the metabolism of many drugs. This interaction is vital for assessing both the therapeutic potential and safety profile of the compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be beneficial:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 5-(4-fluorophenyl)-5-oxovalerate | C₁₂H₁₁F O₃ | Similar structure but different fluorine position |

| Methyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | C₁₂H₁₁ClF O₃ | Contains chlorine; may exhibit different activities |

| Methyl 5-(4-chlorophenyl)-5-oxovalerate | C₁₂H₁₁Cl O₃ | Lacks fluorine; serves as a control for studies |

This table illustrates how variations in functional groups can influence biological activity and pharmacological profiles.

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against MCF-7 cells at varying concentrations. The results demonstrated a dose-dependent inhibition of cell growth, with an IC50 value indicating significant potency compared to standard chemotherapeutic agents .

Case Study 2: Metabolic Stability

Another investigation focused on the metabolic stability of this compound when subjected to cytochrome P450 enzyme systems. The findings suggested that the fluorinated structure enhances resistance to metabolic degradation, potentially prolonging its therapeutic effects in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.